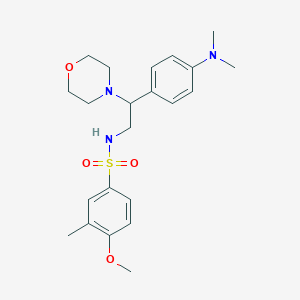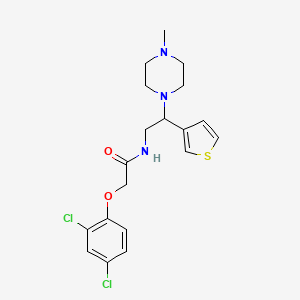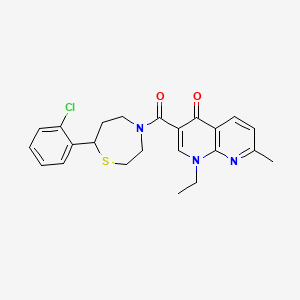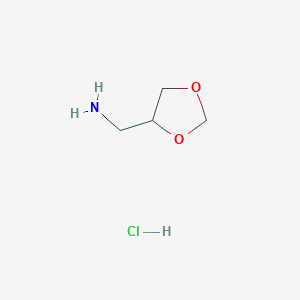
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves innovative methods such as palladium-catalyzed cyclization processes . The synthesis of these compounds optimizes yield through the careful selection of catalysts, bases, and solvents .Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about proton tautomerism and stereoisomerism. The structure of the synthesized compound is often modeled using software like Gaussian09W and GaussView6.0.16 .Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like FT-IR, UV–vis, and 1 H-NMR . The HOMO–LUMO energy gap of similar compounds was found to be 2.806 eV indicating stiff and smooth nature of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibitory Kinetics
One study focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine, targeting acetylcholinesterase inhibition, a key area in Alzheimer’s disease research. These compounds, including variations treated with different alkyl/aralkyl halides, demonstrated significant inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases (Abbasi et al., 2018).
Characterization and Computational Study
Another investigation detailed the synthesis and structural characterization of a new compound, focusing on its electronic and vibrational properties through both experimental and computational analyses. This research contributes to the understanding of the molecular structure and potential reactivity of sulfonamide derivatives (Murthy et al., 2018).
Photodynamic Therapy Application
Research into zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups showed promising photophysical and photochemical properties for photodynamic therapy, a cancer treatment method. These compounds exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).
Antibacterial and Antimycobacterial Potential
A study synthesized novel thiourea derivatives bearing benzenesulfonamide moiety, testing them against Mycobacterium tuberculosis. Some compounds showed high antimycobacterial activity, indicating potential for tuberculosis treatment (Ghorab et al., 2017).
Anticholinesterase and Antioxidant Activities
Derivatives of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide were evaluated for their anticholinesterase and antioxidant activities. These studies help in identifying new potential compounds for treating neurodegenerative diseases and managing oxidative stress (Mphahlele et al., 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be diverse, ranging from changes in gene expression to alterations in cellular morphology, depending on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and, consequently, its ability to interact with its targets .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-17-15-20(9-10-22(17)28-4)30(26,27)23-16-21(25-11-13-29-14-12-25)18-5-7-19(8-6-18)24(2)3/h5-10,15,21,23H,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDMPXZKEXZMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)



![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide](/img/structure/B2426215.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)